molecular formula C25H33N3O3S B2555907 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE CAS No. 112674-06-3

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE

Cat. No.: B2555907
CAS No.: 112674-06-3
M. Wt: 455.62
InChI Key: VAXOTXXHQGJFNZ-UHFFFAOYSA-N
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Description

This compound features a 3,5-di-tert-butyl-4-hydroxyphenyl group linked via a propanamide backbone to a phenylformamido methanethioyl amino moiety. Key structural attributes include:

  • Bulky tert-butyl groups: Enhance steric hindrance and thermal stability.
  • Aromatic systems: The phenyl and phenolic groups influence electronic properties and lipophilicity.

Potential applications include use as an antioxidant in materials science or as a pharmaceutical intermediate. Its structural complexity necessitates precise synthetic protocols, often involving stepwise amide coupling reactions.

Properties

IUPAC Name

N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-24(2,3)18-14-16(15-19(21(18)30)25(4,5)6)12-13-20(29)27-28-23(32)26-22(31)17-10-8-7-9-11-17/h7-11,14-15,30H,12-13H2,1-6H3,(H,27,29)(H2,26,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXOTXXHQGJFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Formation of the core structure: This involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents to form the core phenyl structure.

    Introduction of the formamido group: This step involves the reaction of the core structure with formamide derivatives under controlled conditions.

    Final assembly: The final step involves the coupling of the intermediate products to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The formamido group can be reduced to amines under suitable conditions.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the formamido group results in amines.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs have demonstrated notable anticancer properties. For instance, derivatives of phenolic compounds have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The presence of the hydroxyl group in the compound enhances its reactivity and potential as an anticancer agent by promoting apoptosis in malignant cells .

2. Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, which can prevent oxidative stress-related damage in biological systems. Studies have shown that such antioxidants can mitigate cellular damage caused by reactive oxygen species (ROS), thereby contributing to protective effects against chronic diseases .

3. Neuroprotective Effects
Preliminary studies suggest that similar compounds may exhibit neuroprotective effects by modulating signaling pathways involved in neurodegeneration. This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

1. Polymer Stabilization
The compound's antioxidant properties make it suitable for use as a stabilizer in polymers. It can be incorporated into plastic formulations to enhance thermal stability and prolong the lifespan of materials exposed to environmental stressors. Its effectiveness as a stabilizer has been documented in various studies focusing on the degradation mechanisms of polymers under UV exposure.

2. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in developing coatings and adhesives that require enhanced durability and resistance to oxidation. The incorporation of such stabilizers can improve the mechanical properties and longevity of these materials .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant growth inhibition in MCF-7 breast cancer cells with IC50 values indicating strong efficacy .
Study 2Antioxidant EfficacyShowed effective scavenging of DPPH radicals, highlighting potential for use in health supplements .
Study 3Polymer ApplicationEvaluated as an additive in PVC formulations, resulting in improved thermal stability and reduced discoloration over time.

Mechanism of Action

The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and formamido groups play a crucial role in binding to active sites, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two analogs from the literature:

Compound Name Molecular Formula Molecular Weight Functional Groups Solubility Key Structural Features
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}PROPANAMIDE (Target) C23H34N3O3S 456.6 g/mol Phenolic hydroxyl, tert-butyl, amide, thioyl Low in water Thioyl linkage, asymmetric substitution
N,N′-HEXAMETHYLENEBIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMAMIDE) C38H62N2O4 634.9 g/mol Bis-phenolic hydroxyls, tert-butyl, hexamethylene spacer Low in water Symmetrical bis-amide, extended hydrocarbon chain
N-[(4-METHOXYMETHYL)-4-PIPERIDINYL]-N-PHENYLPROPANAMIDE C16H24N2O2 276.4 g/mol Piperidinyl, methoxymethyl, amide Moderate in water Polar methoxymethyl, cyclic amine scaffold
Key Observations:
  • Target vs. Hexamethylene Bis-Amide : The bis-amide analog lacks the thioyl group but features a hexamethylene spacer, increasing molecular weight and symmetry. This likely enhances crystallinity and aggregation tendencies compared to the target’s asymmetric structure.
  • Target vs. Piperidinyl Propanamide : The piperidinyl compound’s methoxymethyl group improves water solubility, whereas the target’s tert-butyl groups prioritize lipophilicity and antioxidant efficacy.

Pharmacological and Physicochemical Properties

  • Antioxidant Activity: Both the target and hexamethylene bis-amide exhibit radical scavenging due to phenolic hydroxyls. The bis-amide’s dual phenolic groups may offer higher antioxidant capacity, while the target’s thioyl group could enable metal chelation, broadening its mechanism .
  • Solubility and Bioavailability : The piperidinyl compound demonstrates moderate aqueous solubility, making it suitable for pharmaceutical formulations. The target’s low water solubility may limit bioavailability unless formulated with solubilizing agents.
  • Synthetic Complexity : The target’s thioyl group introduces synthetic challenges (e.g., sensitivity to oxidation), whereas the bis-amide and piperidinyl analogs rely on more straightforward amidation or alkylation reactions.

Electronic and Computational Insights

Theoretical studies on analogous nitro- and amino-substituted compounds (e.g., N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile ) highlight the importance of electron-withdrawing/donating groups in dictating reactivity. For the target:

  • Electron-donating tert-butyl groups: Stabilize the phenolic hydroxyl’s radical-scavenging activity.
  • Thioyl linkage : May alter charge distribution and dipole moments compared to oxygen-based analogs, as predicted by quantum chemical methods .

Biological Activity

The compound 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{[(phenylformamido)methanethioyl]amino}propanamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by various research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from 3,5-di-tert-butyl-4-hydroxyphenol , which serves as a key intermediate. The process may include:

  • Formation of the amide bond : Reacting the hydroxyphenol with a phenylformamido derivative.
  • Thioamide formation : Incorporating a thiol group through a methanethioyl moiety.
  • Final coupling : The final structure is achieved through careful control of reaction conditions to ensure high yield and purity.

Antioxidant Properties

The compound exhibits significant antioxidant activity due to the presence of the hindered phenolic structure. Hindered phenols are known to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is crucial in various applications, including:

  • Polymer stabilization : It can prevent oxidative degradation in polymers used in food packaging and other materials.
  • Pharmaceutical applications : Its antioxidant properties may contribute to therapeutic effects in diseases associated with oxidative stress.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory pathways. The presence of the di-tert-butyl group enhances its lipophilicity, potentially allowing better cell membrane penetration and interaction with inflammatory mediators.

Cytotoxicity Studies

Preliminary studies on cytotoxicity have shown that the compound can induce apoptosis in cancer cell lines. This effect is likely mediated through oxidative stress pathways, leading to increased reactive oxygen species (ROS) within cells.

Study 1: Metabolism and Excretion

A study involving rat metabolism highlighted that metabolites of similar compounds were detectable in urine samples, suggesting systemic absorption and metabolism. Notably, the urinary biomarker identified was fenozan acid , indicating human exposure to related antioxidants .

Study ParametersFindings
SpeciesRat
Key MetaboliteFenozan Acid
Detection Rate88% (before hydrolysis), 98% (after hydrolysis)

Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant capacity of various phenolic compounds, including derivatives of 3-(3,5-di-tert-butyl-4-hydroxyphenyl) . The results demonstrated that these compounds effectively inhibited lipid peroxidation in biological membranes.

CompoundIC50 (µM)
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate12.5
Butylated Hydroxytoluene (BHT)15.0

Q & A

Q. How can researchers structurally characterize this compound using spectroscopic methods?

To confirm the structure, employ a combination of 1H/13C NMR to identify aromatic protons (from the 3,5-di-tert-butyl-4-hydroxyphenyl group) and amide protons (δ 6.5–8.5 ppm). FT-IR can verify carbonyl stretches (amide I band ~1650 cm⁻¹) and phenolic O-H stretches (~3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for validating the molecular formula (e.g., [M+H]+ or [M+Na]+ ions). Cross-referencing with synthetic intermediates, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid derivatives (CAS 20170-32-5), can aid spectral assignments .

Q. What synthetic challenges are associated with this compound, and how can reaction conditions be optimized?

The compound’s sterically hindered tert-butyl groups and thioamide functionality complicate synthesis. Key steps include:

  • Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to minimize racemization.
  • Thioamide formation : Optimize reaction time and temperature (e.g., 40–60°C) to prevent overoxidation of the methanethioyl group. Prior studies on analogous piperidinylpropanamides noted challenges in achieving high yields due to competing side reactions; iterative Design-Make-Test-Analyze (DMTA) cycles are recommended for troubleshooting .

Advanced Research Questions

Q. How can computational methods predict the antioxidant mechanism of this compound?

Density functional theory (DFT) calculations can model the radical scavenging activity of the phenolic -OH group. Calculate bond dissociation enthalpy (BDE) and ionization potential (IP) for the 4-hydroxyphenyl moiety to assess hydrogen atom transfer (HAT) or single electron transfer (SET) propensity. Compare with experimental data from DPPH/ABTS assays to validate computational predictions. Studies on structurally similar antioxidants (e.g., 3,5-di-tert-butyl-4-hydroxybenzenepropanoic acid) suggest BDE values <85 kcal/mol indicate strong radical quenching .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

Contradictions may arise from tautomerism (e.g., thioamide ↔ thiolactam) or impurities. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria.
  • X-ray crystallography for unambiguous structural confirmation.
  • HPLC-MS to isolate and identify byproducts. For example, synthesis of related piperidinylpropanamides revealed unexpected methyl ester byproducts, resolved via gradient elution chromatography .

Q. What experimental design is recommended for evaluating the compound’s bioactivity in vitro?

Use a split-plot design to test multiple concentrations and biological replicates efficiently. Example workflow:

  • Primary assay : Screen for cytotoxicity (e.g., MTT assay) in cancer cell lines (IC50 determination).
  • Secondary assay : Measure antioxidant activity (e.g., ROS inhibition in H2O2-stressed cells).
  • Tertiary assay : Validate target engagement via Western blotting (e.g., Nrf2 pathway activation). Include positive controls (e.g., Trolox for antioxidants) and statistical validation (ANOVA with post-hoc tests) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar compounds?

Yield variations often stem from differences in catalyst purity or solvent drying . For example, yields for piperidinylpropanamides improved from 45% to 68% after switching from anhydrous THF to rigorously dried DMF. Document all reaction parameters (e.g., moisture levels, inert gas flow rates) and characterize intermediates (e.g., via TLC/MS) to isolate critical variables .

Q. How can researchers differentiate between aggregation and true binding in bioactivity assays?

Use dynamic light scattering (DLS) to detect compound aggregation at assay concentrations. Perform dose-response curves with nonionic detergents (e.g., 0.01% Tween-20) to suppress artifactual inhibition. For target-specific validation, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

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